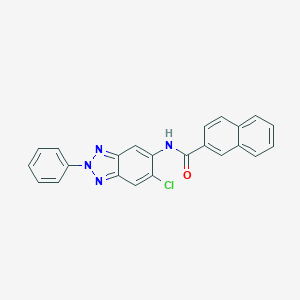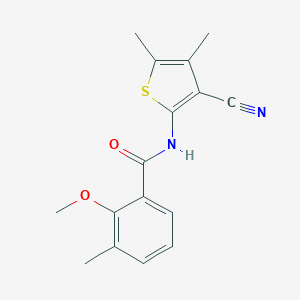![molecular formula C21H26N2O4 B244306 N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244306.png)
N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anti-cancer properties. DMXAA was first synthesized in the 1980s and has since been the subject of numerous scientific studies. In
作用机制
The exact mechanism of action of N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide is not fully understood. However, it is believed that N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide activates the immune system to attack tumor cells. N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has been shown to stimulate the production of cytokines, which are signaling molecules that help to activate immune cells. N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has also been shown to inhibit the formation of new blood vessels that supply nutrients to tumors, which can help to starve the tumor and limit its growth.
Biochemical and Physiological Effects
N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has been shown to increase the levels of cytokines and other immune system cells in the blood. N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has also been shown to increase the levels of reactive oxygen species, which can help to induce tumor cell death. Additionally, N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has been shown to decrease the levels of certain enzymes that are involved in tumor growth and metastasis.
实验室实验的优点和局限性
One advantage of using N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide in lab experiments is that it has been extensively studied and its anti-cancer properties have been well documented. Additionally, N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has been shown to be effective in a variety of cancer models, which makes it a versatile tool for cancer research. One limitation of using N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide in lab experiments is that it can be difficult to work with due to its low solubility in water.
未来方向
There are several future directions for N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide research. One area of interest is the development of new formulations of N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide that are more soluble in water, which would make it easier to work with in lab experiments. Another area of interest is the development of combination therapies that include N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide and other anti-cancer drugs. Finally, there is interest in exploring the potential use of N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide in immunotherapy, which is a promising new approach to cancer treatment that involves using the immune system to attack tumors.
合成方法
The synthesis of N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide involves several steps. First, 2,4-dimethylphenol is reacted with chloroacetyl chloride to form 2,4-dimethylphenyl chloroacetate. This intermediate is then reacted with 2-methoxyaniline to form 2-methoxy-N-(2,4-dimethylphenyl)acetamide. Finally, this compound is reacted with isobutyryl chloride to form N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide.
科学研究应用
N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has been extensively studied for its potential anti-cancer properties. In preclinical studies, N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has been shown to induce tumor cell death and inhibit tumor growth in various cancer models. N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
属性
分子式 |
C21H26N2O4 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
N-[4-[[2-(2,4-dimethylphenoxy)acetyl]amino]-2-methoxyphenyl]-2-methylpropanamide |
InChI |
InChI=1S/C21H26N2O4/c1-13(2)21(25)23-17-8-7-16(11-19(17)26-5)22-20(24)12-27-18-9-6-14(3)10-15(18)4/h6-11,13H,12H2,1-5H3,(H,22,24)(H,23,25) |
InChI 键 |
DLOPZMGXWJQSGI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC)C |
规范 SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244223.png)


![4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244228.png)
![3-ethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244230.png)
![2-(3,5-dimethylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B244231.png)
![2-methyl-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide](/img/structure/B244233.png)
![Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244235.png)
![Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244236.png)
![Methyl 3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244237.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-[(3-propoxybenzoyl)amino]benzoate](/img/structure/B244239.png)
![Methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244243.png)
![3,5-dimethoxy-N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B244246.png)
![N-(6-{[(4-bromophenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244247.png)